molecular formula C18H18N4O3 B2789930 3-(1-(5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034517-71-8

3-(1-(5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No. B2789930
CAS RN: 2034517-71-8
M. Wt: 338.367
InChI Key: GLVMEKFQAOOIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has attracted the attention of researchers due to its potential use in various scientific applications. This compound is a member of the quinazoline family, which has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 3-(1-(5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is not fully understood. However, it has been proposed that it may act by inhibiting certain enzymes or proteins involved in disease processes. For example, it has been shown to inhibit the activity of certain kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3-(1-(5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antibacterial and antifungal activities. However, further studies are needed to determine its efficacy and safety in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1-(5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one in lab experiments is its synthetic accessibility. It can be easily synthesized using standard organic chemistry techniques. However, one of the limitations is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of 3-(1-(5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Further studies are needed to determine its efficacy and safety in vivo. Another direction is to explore its mechanism of action and identify its molecular targets. This information could be useful in the development of more potent and selective analogs. Additionally, it can be studied for its potential as a tool compound for chemical biology studies.

Synthesis Methods

The synthesis of 3-(1-(5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one involves the condensation of 5-methylisoxazole-4-carboxylic acid with 1-(3-aminopiperidin-1-yl)quinazolin-4(3H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

3-(1-(5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one has been studied for its potential use in various scientific applications. One of the main applications is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has also been studied for its antibacterial and antifungal activities.

properties

IUPAC Name

3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-15(9-20-25-12)17(23)21-8-4-5-13(10-21)22-11-19-16-7-3-2-6-14(16)18(22)24/h2-3,6-7,9,11,13H,4-5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVMEKFQAOOIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

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